2-Phenethyl-nicotinic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2-phenylethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBVUGPJCPOSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618467 | |
| Record name | 2-(2-Phenylethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14578-19-9 | |
| Record name | 2-(2-Phenylethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biological Activity of 2-Phenethyl-nicotinic Acid: A Predictive and Investigative Approach
Disclaimer: Direct experimental data on the biological activity of 2-Phenethyl-nicotinic acid is not extensively available in current scientific literature. This guide, therefore, provides a comprehensive overview based on the well-established biological profile of its parent compound, nicotinic acid (Niacin), and other substituted nicotinic acid derivatives. The proposed experimental workflows are designed to serve as a foundational roadmap for researchers to elucidate the specific activities of this compound.
Introduction: The Nicotinic Acid Scaffold and the Promise of 2-Phenethyl Substitution
Nicotinic acid, a form of vitamin B3, is a well-known therapeutic agent with a long history of use in the management of dyslipidemia.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The core pyridin-3-carboxylic acid structure of nicotinic acid serves as a versatile scaffold for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles.
This guide focuses on a specific derivative, this compound. The introduction of a phenethyl group at the 2-position of the pyridine ring is a strategic modification that can significantly alter the molecule's physicochemical properties, such as lipophilicity and steric bulk. These changes, in turn, are expected to influence its interaction with biological targets and, consequently, its overall pharmacological profile. While direct evidence is lacking, we can hypothesize its potential biological activities by examining the extensive data on nicotinic acid and its analogs.
Chemical Structure of this compound
-
IUPAC Name: 2-(2-phenylethyl)pyridine-3-carboxylic acid[4]
-
Molecular Formula: C₁₄H₁₃NO₂[4]
-
Molecular Weight: 227.26 g/mol [5]
Part 1: The Foundational Biology of Nicotinic Acid - A Predictive Blueprint
To predict the biological activities of this compound, it is imperative to first understand the well-documented pharmacology of its parent compound.
Lipid-Modifying Effects: The Hallmark of Nicotinic Acid
Nicotinic acid is most recognized for its beneficial effects on plasma lipid profiles.[6] It effectively:
-
Reduces Low-Density Lipoprotein (LDL) cholesterol. [7]
-
Decreases triglycerides and Very-Low-Density Lipoprotein (VLDL). [6]
-
Robustly increases High-Density Lipoprotein (HDL) cholesterol. [8]
These effects are primarily mediated through several mechanisms:
-
Inhibition of Hepatic Diacylglycerol Acyltransferase-2 (DGAT2): This enzyme is crucial for triglyceride synthesis in the liver. By inhibiting DGAT2, nicotinic acid reduces the production of triglycerides, leading to decreased VLDL secretion.[6][9]
-
Modulation of Apolipoprotein B (ApoB) Metabolism: The reduction in triglyceride availability leads to the degradation of ApoB, a key structural component of VLDL and LDL.[7]
-
Reduced HDL Catabolism: Nicotinic acid is thought to decrease the breakdown of HDL, contributing to its increased plasma levels.[10]
Table 1: Summary of Nicotinic Acid's Effects on Lipid Parameters
| Lipid Parameter | Effect of Nicotinic Acid |
| Total Cholesterol | Decrease |
| LDL Cholesterol | Decrease[7] |
| HDL Cholesterol | Increase[8] |
| Triglycerides | Decrease[6] |
| VLDL | Decrease[7] |
| Lipoprotein(a) | Decrease |
The GPR109A Receptor: The Central Mediator of Nicotinic Acid's Action
Many of the biological effects of nicotinic acid are mediated through the G protein-coupled receptor 109A (GPR109A), also known as HM74A or the niacin receptor.[11][12]
-
Adipose Tissue: In fat cells, activation of GPR109A inhibits hormone-sensitive lipase, which in turn reduces the release of free fatty acids into the bloodstream. This decreases the substrate available for the liver to produce triglycerides and VLDL.[7]
-
Immune Cells: GPR109A is also expressed on various immune cells, including monocytes and macrophages, where its activation leads to anti-inflammatory effects.[13][14]
-
Skin Langerhans Cells: The activation of GPR109A in these skin cells is responsible for the common side effect of flushing associated with nicotinic acid therapy, which is mediated by the release of prostaglandins.[10][11]
Diagram 1: Simplified GPR109A Signaling Pathway in Adipocytes
Caption: Nicotinic acid's activation of GPR109A in adipocytes.
Anti-inflammatory and Antioxidant Properties
Beyond its lipid-lowering effects, nicotinic acid exhibits significant anti-inflammatory and antioxidant activities.[15]
-
Inhibition of NF-κB Pathway: Nicotinic acid has been shown to suppress the activation of the NF-κB transcription factor, a key regulator of inflammatory gene expression.[13]
-
Reduced Pro-inflammatory Cytokine Production: Consequently, it can decrease the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages.[16]
-
Improved Endothelial Function: By reducing oxidative stress and vascular inflammation, nicotinic acid can improve the function of the endothelium.[15]
Part 2: Biological Activities of Other Nicotinic Acid Derivatives - Expanding the Possibilities
The modification of the nicotinic acid scaffold has yielded derivatives with a wide range of biological activities, providing clues to the potential of this compound.
-
Anti-inflammatory and Analgesic Activity: Several 2-aryl nicotinic acid derivatives have demonstrated potent anti-inflammatory and analgesic properties.[2] Some novel synthesized derivatives have shown significant inhibition of inflammatory mediators like TNF-α and IL-6.[17]
-
Antimicrobial Activity: Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have exhibited promising activity against Gram-positive bacteria, including MRSA strains.[18]
-
Antituberculosis Activity: Certain derivatives of nicotinic acid have been investigated for their potential against tuberculosis.[2]
The introduction of a lipophilic phenethyl group at the 2-position could potentially enhance the membrane permeability of the molecule, facilitating its entry into cells and interaction with intracellular targets. This modification could also influence its binding affinity for receptors like GPR109A or other unforeseen targets.
Part 3: A Proposed Research Program to Elucidate the Biological Activity of this compound
Given the lack of direct data, a structured experimental approach is necessary to characterize the biological activity of this compound.
In Vitro Investigations
3.1.1 Receptor Binding and Activation Assays
-
Objective: To determine if this compound binds to and activates the GPR109A receptor.
-
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A.
-
Competitive Binding Assay:
-
Incubate cell membranes with a radiolabeled ligand for GPR109A (e.g., [³H]-nicotinic acid) in the presence of increasing concentrations of unlabeled this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
Functional Assay (cAMP Measurement):
-
Treat the GPR109A-expressing cells with varying concentrations of this compound.
-
Measure the intracellular levels of cyclic AMP (cAMP) using an ELISA-based kit. A decrease in cAMP levels upon stimulation indicates Gi-coupled receptor activation.[11]
-
-
3.1.2 Anti-inflammatory Activity Assays
-
Objective: To assess the anti-inflammatory potential of this compound.
-
Methodology (using RAW 264.7 murine macrophage cell line):
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells and pre-treat with different concentrations of this compound for 1 hour.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.[17]
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.
-
-
Diagram 2: Experimental Workflow for In Vitro Characterization
Caption: Proposed in vitro workflow for biological characterization.
In Vivo Investigations
3.2.1 Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
-
Objective: To evaluate the in vivo anti-inflammatory effects.
-
Methodology:
-
Animal Model: Use male Wistar rats.
-
Dosing: Administer this compound orally at various doses.
-
Induction of Inflammation: Inject carrageenan into the sub-plantar region of the right hind paw one hour after dosing.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition compared to a vehicle-treated control group.[19]
-
3.2.2 High-Fat Diet-Induced Dyslipidemia Model
-
Objective: To determine if this compound possesses lipid-modifying properties.
-
Methodology:
-
Animal Model: Use C57BL/6J mice.
-
Diet: Feed the mice a high-fat diet for several weeks to induce obesity and dyslipidemia.
-
Treatment: Administer this compound daily via oral gavage for a specified period.
-
Sample Collection: Collect blood samples at baseline and at the end of the treatment period.
-
Lipid Profile Analysis: Measure plasma levels of total cholesterol, LDL, HDL, and triglycerides using standard enzymatic kits.
-
Part 4: Future Directions and Conclusion
The biological activity of this compound remains an unexplored area with significant potential. Based on the extensive knowledge of its parent compound, nicotinic acid, and the diverse activities of other derivatives, it is plausible that this compound could exhibit a unique pharmacological profile, potentially with enhanced anti-inflammatory or lipid-modifying properties.
The proposed research program provides a clear and logical path to systematically investigate these potential activities. The results of these studies will be crucial in determining the therapeutic potential of this novel compound and could pave the way for the development of new treatments for inflammatory and metabolic diseases. The key will be to correlate the structural modification of the phenethyl group with any observed changes in biological activity, thereby contributing to a deeper understanding of the structure-activity relationships within the nicotinic acid class of compounds.
References
-
Al-Ostoot, F. H., & Al-Samydai, A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
Dr. Oracle. (2025). What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol? Dr.Oracle. [Link]
-
Pathway Maps. (n.d.). GPR109A (Niacin Receptor). Pathway Maps. [Link]
-
PrepChem. (n.d.). Synthesis of 2-acetylnicotinic acid. PrepChem.com. [Link]
-
PubChem. (n.d.). 2-Phenoxynicotinic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-[(2-Phenylethyl)thio]nicotinic acid. National Center for Biotechnology Information. [Link]
-
Di Donato, P., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]
-
Knowles, H. J., et al. (2014). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PLoS ONE. [Link]
-
Grundy, S. M., et al. (2008). Mechanism of action of niacin. PubMed. [Link]
-
El-Sayed, M. A., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
-
Chen, Y., et al. (2015). GPR109A and Vascular Inflammation. PMC. [Link]
-
PrepChem. (n.d.). Synthesis of STAGE A: 2-(Phenylamino)nicotinic acid. PrepChem.com. [Link]
-
de Moura, A. C., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed. [Link]
-
Al-Dwairi, A., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]
-
Toth, P. P. (2021). Niacin: The Third or Fourth Option. National Lipid Association. [Link]
-
Digby, J. E., et al. (2011). Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. The Open Cardiovascular Medicine Journal. [Link]
-
Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
-
Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. [Link]
-
Cheméo. (n.d.). Chemical Properties of Nicotinic acid, 2-phenylethyl ester. Cheméo. [Link]
- Google Patents. (n.d.). Preparation method of nicotinic acid.
-
Kashyap, M. L., et al. (2013). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic patients. PMC. [Link]
-
Wu, B. J., et al. (2010). Evidence That Niacin Inhibits Acute Vascular Inflammation and Improves Endothelial Dysfunction Independent of Changes in Plasma Lipids. Circulation Research. [Link]
-
Gariani, K., et al. (2017). GPR109A activation and aging liver. PMC. [Link]
-
Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. [Link]
-
ResearchGate. (2025). The Role of Niacin in Lipid-Lowering Treatment: Are we Aiming Too High?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nicotinamide. Wikipedia. [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]
-
A1 Prolaboratory. (n.d.). 2-(Phenylthio)nicotinic acid. A1 Prolaboratory. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-[(2-Phenylethyl)thio]nicotinic acid | C14H13NO2S | CID 888706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nicotinic acid, 2-phenylethyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. lipid.org [lipid.org]
- 10. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pathwaymap.com [pathwaymap.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect [opencardiovascularmedicinejournal.com]
- 17. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of 2-Phenethyl-nicotinic acid (as Nicotinic acid, 2-phenylethyl ester) in Biological Matrices using LC-MS/MS
Application Note and Protocol
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-Phenethyl-nicotinic acid, identified and referred to herein as Nicotinic acid, 2-phenylethyl ester, in biological matrices, specifically plasma. The described Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is designed for researchers, scientists, and drug development professionals requiring a robust, selective, and sensitive assay for pharmacokinetic studies, drug metabolism research, and clinical trials. This guide delves into the rationale behind the methodological choices, from sample preparation to mass spectrometric detection, and is grounded in established bioanalytical method validation principles.
Introduction: The Significance of Quantifying Nicotinic Acid Derivatives
Nicotinic acid (Niacin) and its derivatives are a class of compounds with significant pharmacological interest. While nicotinic acid itself is a well-known lipid-lowering agent, synthetic derivatives are continuously being explored for novel therapeutic applications. The quantification of these compounds in biological fluids is paramount to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Accurate bioanalysis is the cornerstone of preclinical and clinical drug development, providing the data necessary for dose-response assessments and safety evaluations.
This application note focuses on a specific derivative, Nicotinic acid, 2-phenylethyl ester. The developed LC-MS/MS method offers high selectivity and sensitivity, which are critical for detecting low concentrations of the analyte in complex biological matrices. The principles and protocols outlined herein are designed to be adaptable to similar small molecules, providing a foundational framework for bioanalytical method development.
Analyte Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Name | Nicotinic acid, 2-phenylethyl ester | NIST |
| Molecular Formula | C₁₄H₁₃NO₂ | NIST |
| Molecular Weight | 227.2585 g/mol | NIST |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of Nicotinic acid, 2-phenylethyl ester
Caption: 2D structure of Nicotinic acid, 2-phenylethyl ester.
Experimental Workflow: A Validated Approach
The following sections detail a step-by-step protocol for the quantification of Nicotinic acid, 2-phenylethyl ester. This workflow is designed to be a self-validating system, incorporating principles from regulatory guidelines to ensure data integrity.[1][2]
Caption: Overall experimental workflow for the quantification of Nicotinic acid, 2-phenylethyl ester.
Sample Preparation: Isolating the Analyte
The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification. For Nicotinic acid, 2-phenylethyl ester in plasma, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.
Protocol 3.1.1: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids.
Rationale: This method is cost-effective and can provide clean extracts if the solvent system is optimized. For an ester-containing molecule like Nicotinic acid, 2-phenylethyl ester, a moderately polar organic solvent is a good starting point.
Step-by-Step Protocol:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound). Vortex briefly.
-
Extraction Solvent Addition: Add 500 µL of methyl tert-butyl ether (MTBE).
-
Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube, avoiding the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve the residue.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3.1.2: Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE, utilizing a solid sorbent to retain the analyte while interferences are washed away.
Rationale: A reversed-phase (e.g., C18) or a mixed-mode cation exchange SPE cartridge can be effective for a compound with both hydrophobic (phenethyl group) and basic (pyridine ring) moieties. SPE can provide higher recovery and cleaner extracts, which is beneficial for the longevity of the LC column and MS system.[3][4]
Step-by-Step Protocol:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding and ensure the analyte is in the correct ionization state for retention.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Sample Transfer: Transfer to an autosampler vial for analysis.
LC-MS/MS Analysis: Separation and Detection
Liquid Chromatography (LC) Conditions
Rationale: A reversed-phase C18 column is a suitable choice for retaining the moderately hydrophobic Nicotinic acid, 2-phenylethyl ester. A gradient elution with an acidified mobile phase (formic acid) is used to ensure good peak shape and efficient ionization in positive electrospray ionization (ESI) mode.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 minutes |
Mass Spectrometry (MS) Conditions
Rationale: Tandem mass spectrometry provides the selectivity and sensitivity required for bioanalysis. Positive electrospray ionization (ESI+) is chosen due to the presence of the basic pyridine nitrogen, which is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.
Predicted MRM Transitions:
The exact mass of the protonated molecule [M+H]⁺ is 228.0968. The fragmentation of esters in mass spectrometry often involves cleavage of the ester bond. For Nicotinic acid, 2-phenylethyl ester, key fragmentations are predicted to be the loss of the phenethyl group or cleavage within the phenethyl moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Nicotinic acid, 2-phenylethyl ester | 228.1 | 124.0 (Nicotinic acid fragment) | 105.1 (Phenethyl fragment) |
| Internal Standard (IS) | - | - | - |
Note: The optimal collision energies for these transitions must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.
MS Parameters:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Method Validation: Ensuring Trustworthiness
A bioanalytical method must be validated to demonstrate its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines such as those from the FDA and EMA.[1][2]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix from at least six different sources.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC).
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear regression with a weighting factor is typically used.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed to ensure that the matrix does not interfere with quantification.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).
Data Analysis and Reporting
The concentration of Nicotinic acid, 2-phenylethyl ester in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. All data should be reported clearly, including the results of the validation experiments.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of Nicotinic acid, 2-phenylethyl ester in plasma using LC-MS/MS. By following the outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve a reliable and robust method suitable for various stages of drug development. The emphasis on the rationale behind each step and adherence to validation principles ensures the generation of high-quality, defensible data.
References
-
National Institute of Standards and Technology (NIST). Nicotinic acid, 2-phenylethyl ester. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Stove, C. et al. (2012). Bioanalytical method validation: the cornerstone of reliable results in biological matrices. TrAC Trends in Analytical Chemistry, 35, 116-127.
-
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 122-130. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
PubChem. 2-[(2-Phenylethyl)thio]nicotinic acid. [Link]
-
Cheméo. Chemical Properties of Nicotinic acid, 2-phenylethyl ester. [Link]
- Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.
- Tecan. (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: In Vitro Profiling of 2-Phenethyl-nicotinic Acid
This Application Note is designed for senior scientists and drug discovery teams evaluating 2-Phenethyl-nicotinic acid , a lipophilic analog of Nicotinic Acid (Niacin).
Based on the pharmacophore, this molecule is a putative ligand for HCAR2 (GPR109A) , a G
Target Class: GPCR (HCAR2/GPR109A) | Therapeutic Area: Dyslipidemia & Inflammation
Introduction & Mechanistic Rationale
This compound (2-PNA) represents a structural evolution of Niacin (Vitamin B3). While Niacin is a potent HCAR2 agonist used to lower triglycerides and raise HDL, its clinical utility is limited by cutaneous flushing (mediated by
The 2-phenethyl moiety introduces a hydrophobic domain that may interact with the orthosteric binding pocket of HCAR2, potentially altering the residence time or signaling bias. This guide outlines a testing cascade to validate 2-PNA as a functional HCAR2 agonist and assess its anti-inflammatory potential.
Core Signaling Pathway
Activation of HCAR2 by 2-PNA is predicted to trigger the G
Figure 1: Predicted signaling cascade of this compound via HCAR2/Gi coupling.
Experimental Protocols
Protocol A: G i Functional Assay (cAMP Inhibition)
Objective: Determine the
Materials:
-
Cells: CHO-K1 or HEK293 stably expressing human HCAR2 (GPR109A).
-
Reagents: HTRF cAMP Gs/Gi Kit (Cisbio/PerkinElmer), Forskolin (10
M stock), IBMX (PDE inhibitor). -
Compound: this compound (10 mM stock in DMSO).
Step-by-Step Workflow:
-
Cell Preparation: Harvest HCAR2-CHO cells and resuspend in stimulation buffer (HBSS + 500
M IBMX) at cells/mL. -
Plating: Dispense 5
L of cell suspension (2,000 cells) into a white low-volume 384-well plate. -
Compound Treatment:
-
Prepare a serial dilution of 2-PNA (100
M to 0.1 nM) in stimulation buffer containing 10 M Forskolin . -
Note: Forskolin is required to raise baseline cAMP so the Gi-mediated reduction can be detected.
-
Add 5
L of compound/Forskolin mix to the cells.
-
-
Incubation: Incubate for 30–45 minutes at Room Temperature (RT).
-
Detection:
-
Add 5
L of cAMP-d2 conjugate (Acceptor). -
Add 5
L of Anti-cAMP-Cryptate (Donor).
-
-
Readout: Incubate for 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision) at 665 nm and 620 nm.
-
Analysis: Calculate the Ratio (
). Plot vs. log[concentration] to determine (which represents the agonist ).
Self-Validation Check:
-
Z-Factor: Must be > 0.5.
-
Reference: Run Niacin in parallel. Expected
for Niacin is ~100 nM [1].[1] 2-PNA should be compared relative to this benchmark.
Protocol B: Macrophage Anti-Inflammatory Assay
Objective: Assess the functional efficacy of 2-PNA in suppressing LPS-induced cytokine release (TNF-
Materials:
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Readout: ELISA or Multiplex Bead Assay (Luminex) for TNF-
.
Step-by-Step Workflow:
-
Seeding: Seed RAW 264.7 cells in 96-well plates (
cells/well) in DMEM + 10% FBS. Incubate overnight. -
Starvation: Replace media with low-serum (0.5% FBS) media for 4 hours to synchronize cells.
-
Pre-treatment: Add 2-PNA (10
M, 1 M, 0.1 M) or Vehicle (0.1% DMSO) for 1 hour. -
Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except the Negative Control.
-
Incubation: Incubate for 18–24 hours at 37°C, 5% CO
. -
Collection: Harvest supernatants. Centrifuge at 1,000 x g for 5 mins to remove debris.
-
Quantification: Perform TNF-
ELISA according to manufacturer instructions.[2]
Data Interpretation:
-
Calculate % Inhibition of cytokine release relative to the "LPS + Vehicle" control.
-
Critical: Perform an MTT viability assay on the remaining cells to ensure cytokine reduction is not due to cytotoxicity (2-phenethyl compounds can be cytotoxic at high concentrations).
Protocol C: Adipocyte Lipolysis Assay (Metabolic Efficacy)
Objective: Confirm the physiological endpoint—inhibition of glycerol release in adipocytes.
Step-by-Step Workflow:
-
Differentiation: Differentiate 3T3-L1 fibroblasts into mature adipocytes (Oil Red O positive) over 10–14 days.
-
Equilibration: Wash cells with Krebs-Ringer Phosphate Buffer (KRP) containing 2% BSA (Fatty Acid Free).
-
Treatment: Treat cells with:
-
Isoproterenol (100 nM) to stimulate lipolysis.
-
2-PNA (titration) + Isoproterenol.
-
-
Incubation: 3 hours at 37°C.
-
Measurement: Collect supernatant and quantify Glycerol using a colorimetric enzymatic assay (absorbance at 540 nm).
-
Result: 2-PNA should dose-dependently reduce glycerol release.
Data Analysis & Reporting
Synthesize results into a comparative table to rank 2-PNA against the parent compound.
| Parameter | Assay Type | Readout | Success Criteria (vs. Niacin) |
| Potency ( | HTRF cAMP (CHO-HCAR2) | HTRF Ratio | |
| Efficacy ( | HTRF cAMP | % Inhibition | |
| Anti-inflammatory | RAW 264.7 (LPS) | TNF- | Significant inhibition ( |
| Cytotoxicity | MTT Assay | Cell Viability |
Assay Workflow Diagram
Figure 2: Screening cascade for this compound characterization.
References
-
Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874.
-
Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms.[2] Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676.
-
Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352-355.
-
Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews, 58(4), 601-611.
Sources
Application Notes & Protocols for the Pharmacological Screening of 2-Phenethyl-nicotinic acid
Introduction: A Tale of Two Moieties
The compound 2-Phenethyl-nicotinic acid presents a compelling case for pharmacological exploration, wedding two well-established pharmacophores: the nicotinic acid backbone and the phenethylamine tail. This unique chimeric structure suggests a polypharmacological profile, warranting a multi-faceted screening approach. Nicotinic acid, a long-standing therapeutic for dyslipidemia, exerts its primary effects through the activation of the G-protein coupled receptor GPR109A (HCA2), leading to beneficial modulations in lipid profiles.[1] However, its therapeutic utility is often hampered by a flushing side effect, also mediated by GPR109A in epidermal Langerhans cells.[2] Derivatives of nicotinic acid have also shown promise in treating a range of conditions including inflammation and neurodegenerative diseases.[3][4]
Conversely, the phenethylamine scaffold is the foundation for a vast array of psychoactive compounds that modulate monoamine neurotransmitter systems, acting as stimulants, hallucinogens, and anorectics.[5][6][7] This moiety is recognized for its interaction with adrenergic and dopaminergic receptors.[8][9] The amalgamation of these two structures in this compound necessitates a screening cascade designed to elucidate its primary mode of action and uncover any secondary or off-target effects. This guide provides a comprehensive framework for the systematic pharmacological evaluation of this novel compound.
Strategic Screening Workflow
Our proposed screening cascade is designed to first assess the compound's activity at the most probable target, GPR109A, and then to explore its potential effects on the central nervous system, given the phenethylamine component. The workflow is structured to move from high-throughput in vitro assays to more complex cell-based and, potentially, in vivo models.
Caption: Simplified signaling pathway for GPR109A activation.
Conclusion and Forward Look
This structured pharmacological screening protocol provides a robust framework for the initial characterization of this compound. The data generated will establish its primary molecular target(s), elucidate its mechanism of action, and guide future development efforts. A positive hit in any of these assays would necessitate further investigation, including selectivity profiling, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and eventual evaluation in relevant in vivo models to determine its therapeutic potential and safety profile.
References
-
Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Journal of Lipid Research, 46(8), 1573-1574. [Link]
-
Wikipedia. (2024). Nicotinic acid. [Link]
-
Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 748. [Link]
-
Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
Benyó, Z., et al. (2006). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 147(1), 1-2. [Link]
-
Drugs.com. (2023). List of Nicotinic acid derivatives. [Link]
-
Al-Ghamdi, S., et al. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 21(21), 8255. [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
-
Wikipedia. (2024). Phenethylamine. [Link]
-
UNODC. (n.d.). Details for Phenethylamines. [Link]
-
Wikipedia. (2024). Substituted phenethylamine. [Link]
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. Details for Phenethylamines [unodc.org]
- 7. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 8. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenethyl-nicotinic Acid
Ticket ID: #SYN-2PNA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization & Troubleshooting Guide for 2-Phenethyl-nicotinic Acid Synthesis
Executive Summary & Strategic Route
User Query: "I am experiencing variable yields and purification issues when synthesizing this compound. How do I stabilize the process?"
Specialist Analysis: The synthesis of This compound (2-phenethylpyridine-3-carboxylic acid) presents two primary chemical challenges:
-
Steric & Electronic Deactivation: The 2-position of the pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult. Conversely, nucleophilic attacks (like Chichibabin) are harsh.
-
Zwitterionic Solubility: The final product contains both a basic pyridine nitrogen and an acidic carboxylic group, creating solubility "traps" during workup.
The "Golden Route" (Heck-Hydrogenation Protocol): To maximize reproducibility and scalability, we recommend the Heck Cross-Coupling strategy followed by Catalytic Hydrogenation . This route offers superior atom economy compared to radical alkylation (Minisci reaction) and avoids the harsh conditions of condensation reactions.
Workflow Overview:
-
Step 1 (Coupling): Heck reaction of Methyl 2-chloronicotinate with Styrene.
-
Optimization Note: We strongly recommend using the methyl ester rather than the free acid for the coupling step to prevent catalyst poisoning and simplify purification.
-
-
Step 2 (Saturation): Hydrogenation of the alkene linker.
-
Step 3 (Hydrolysis): Saponification to the final acid.
Phase 1: The Heck Coupling (Carbon Skeleton Assembly)
Objective: Synthesize Methyl 2-styrylnicotinate.
Optimized Protocol
-
Substrates: Methyl 2-chloronicotinate (1.0 eq), Styrene (1.2 - 1.5 eq).
-
Catalyst System: Pd(OAc)₂ (2-5 mol%) + PPh₃ (10-20 mol%).
-
Base: Triethylamine (Et₃N) (2.5 eq) or K₂CO₃ (solid, anhydrous).
-
Solvent: DMF or DMAc (Anhydrous, degassed).
-
Conditions: 100°C - 120°C, inert atmosphere (
or Ar), 12-24 hours.
Troubleshooting Guide: Heck Reaction
| Symptom | Probable Cause | Corrective Action |
| Precipitation of "Pd Black" | Catalyst decomposition due to low ligand concentration or oxygen. | Increase Ligand/Pd Ratio: Ensure PPh₃:Pd is at least 3:1 or 4:1. Degas Solvents: Oxygen kills active Pd(0). Sparge solvent with Argon for 30 mins. |
| Low Conversion (<50%) | Chloride is a poor leaving group on pyridine (oxidative addition is slow). | Switch Ligand: Upgrade to electron-rich, bulky ligands like P(t-Bu)₃ or bidentate ligands like dppf to facilitate oxidative addition [1]. Temperature: Increase to 130°C (ensure vessel pressure rating). |
| Regio-isomers (Branched) | "Cationic" Pd pathway favored over neutral pathway. | Change Solvent/Base: Switch to non-polar solvents (Toluene) if solubility permits, or ensure a halide source (like LiCl) is present to keep the Pd-intermediate neutral. |
| Starting Material Recovery | Catalyst poisoning by free carboxylic acid (if not using ester). | Esterify First: Always protect the carboxylic acid as a methyl ester. Free acids can coordinate to Pd and shut down the cycle. |
Phase 2: Hydrogenation (Linker Saturation)
Objective: Reduce the double bond without reducing the pyridine ring.
Optimized Protocol
-
Substrate: Methyl 2-styrylnicotinate.
-
Catalyst: 10% Pd/C (5 wt% loading relative to substrate).
-
Solvent: Methanol or Ethanol (0.1 M concentration).
-
H₂ Pressure: Balloon pressure (1 atm) to 3 bar.
-
Temperature: RT to 40°C.
Troubleshooting Guide: Hydrogenation
Q: My pyridine ring is reducing to a piperidine. How do I stop this? A: Pyridine reduction is a common side reaction, especially under acidic conditions or high pressure.
-
Solution 1 (Solvent): Avoid acetic acid or acidic media. Use neutral Methanol.
-
Solution 2 (Catalyst): Switch from Pd/C to less active catalysts like 5% Pt/C or Raney Nickel (though Ra-Ni requires higher pressure, it is often more selective for alkenes over heterocycles) [2].
-
Solution 3 (Poisoning): Add a trace of quinoline or sulfur (catalyst poison) to dampen catalyst activity, though this is rarely needed at 1 atm.
Q: The reaction stalls at 80% conversion. A: The catalyst surface may be poisoned by the pyridine nitrogen coordinating to the metal.
-
Solution: Protonate the pyridine nitrogen? No. (See above; this risks ring reduction). Instead, increase H₂ pressure slightly (to 3-5 bar) or refresh the catalyst (filter and add fresh Pd/C).
Phase 3: Hydrolysis & Isolation (The Zwitterion)[1]
Objective: Convert ester to acid and isolate pure this compound.
Optimized Protocol
-
Saponification: Dissolve hydrogenated ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT until TLC shows consumption.
-
Workup (Critical Step):
-
Remove THF via rotary evaporation.
-
The aqueous phase contains the lithium nicotinate salt.
-
Carefully acidify with 1M HCl to the Isoelectric Point (pI) .
-
Troubleshooting Guide: Isolation
Q: I added HCl and no precipitate formed / product is stuck in water. A: Nicotinic acids are zwitterionic.
-
pH < 2: The pyridine N is protonated (
), making it a soluble cation. -
pH > 6: The carboxylic acid is deprotonated (
), making it a soluble anion. -
Target pH: You must hit the Isoelectric Point (typically pH 3.5 - 4.5 for nicotinic acids).
-
Action: Adjust pH slowly to ~4.0. If no solid forms, saturate the water with NaCl (salting out) and extract with n-Butanol or IPA/DCM (1:3) .
Visualized Workflow & Logic
Figure 1: Synthetic Pathway (The Golden Route)
Caption: Step-by-step synthetic flow from commercial starting material to target, highlighting the critical esterification strategy.
Figure 2: Troubleshooting Logic Tree (Heck Step)
Caption: Decision matrix for diagnosing failure modes during the critical Carbon-Carbon bond formation step.
Data & Specifications
Table 1: Catalyst Performance Comparison (Heck Step)
| Catalyst System | Yield (Typical) | Pros | Cons |
| Pd(OAc)₂ + PPh₃ | 65-75% | Cheap, Available. | Air sensitive, requires excess ligand. |
| Pd(dppf)Cl₂ | 80-90% | Robust, Bidentate (stable). | More expensive. |
| Pd₂dba₃ + P(t-Bu)₃ | >90% | High activity for aryl chlorides. | Very expensive, pyrophoric ligand. |
Table 2: Solvent Selection Guide
| Solvent | Boiling Point | Suitability | Notes |
| DMF | 153°C | High | Excellent solubility, but hard to remove. |
| DMAc | 165°C | High | Higher thermal stability than DMF. |
| Acetonitrile | 82°C | Low | Temp too low for unactivated chlorides. |
| Water | 100°C | Medium | Requires phase transfer catalyst (TBAB) [3]. |
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard reference for heterocycle reduction selectivity).
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews, 100(8), 3009–3066.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Minisci vs Heck utility).
Sources
Technical Support Center: Optimizing 2-Phenethyl-nicotinic Acid Synthesis
Subject: Technical Guide for Yield Improvement & Troubleshooting Target Molecule: 2-Phenethyl-nicotinic acid (2-Phenethylpyridine-3-carboxylic acid) CAS Registry Number: [Generic scaffold reference, specific CAS varies by salt form]
Introduction: The Yield Bottleneck
As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-substituted nicotinic acids. The primary challenge with This compound lies in the electronic mismatch of the pyridine ring.
You are likely facing one of two scenarios:
-
The "Direct" Minisci Route: You are attempting radical alkylation of nicotinic acid. Result: Low yields (<30%), complex isomer mixtures (C2 vs C4/C6), and difficult purification.
-
The "Classic" Condensation Route: You are condensing 2-methylnicotinic acid with benzaldehyde. Result: Thermodynamic barriers and difficult dehydration steps.
The Solution: To achieve industrial-grade yields (>75%), you must shift to a Pd-Catalyzed Heck Coupling followed by Hydrogenation . This guide prioritizes this pathway while providing troubleshooting for isolation of the zwitterionic product.
Module 1: The High-Yield Protocol (Heck + Hydrogenation)
This is the most robust method. It avoids the regioselectivity issues of radical chemistry by fixing the attachment point using a halogenated precursor.
Phase A: The Heck Coupling
Reaction: Methyl 2-chloronicotinate + Styrene
The "Pro-Tip" for Yield: Do not use the free acid (2-chloronicotinic acid) directly in the Heck reaction. The carboxylic acid can poison the Palladium catalyst and reduce solubility. Protect it as a methyl ester first.
Troubleshooting the Heck Reaction
| Symptom | Probable Cause | Technical Solution |
| < 10% Conversion | Catalyst Poisoning | Pyridine nitrogens bind tightly to Pd(II), arresting the cycle. Fix: Switch to a bulky, electron-rich ligand like P(o-tol)3 or XPhos to crowd out the nitrogen. |
| Pd Black Precipitation | "Homeopathic" Catalyst Loading | Nicotinic acid derivatives are challenging substrates. Increase Pd(OAc)2 loading to 2-5 mol% . |
| Starting Material Recovery | Chloride Inertness | Aryl chlorides are sluggish. Fix: Add a halide scavenger/promoter like TBAB (Tetrabutylammonium bromide) or switch to the more reactive 2-bromo analog. |
| Beta-Hydride Elimination Failure | Base Mismatch | Weak bases fail to regenerate the Pd(0). Use Triethylamine (Et3N) or K2CO3 in DMF/DMAc at 100-120°C. |
Phase B: Hydrogenation & Hydrolysis
Reaction: Methyl 2-styrylnicotinate + H2
Critical Control Point: You must reduce the exocyclic alkene without reducing the pyridine ring to a piperidine.
-
Catalyst: Use 10% Pd/C (unreduced). Avoid PtO2 (Adams' catalyst) as it is too aggressive toward the pyridine ring.
-
Solvent: Methanol or Ethanol.[1] Avoid Acetic Acid, which promotes ring reduction.
-
Pressure: Balloon pressure (1 atm) is sufficient. High pressure (>50 psi) risks ring saturation.
Visualizing the Workflow
The following diagram outlines the logical flow for the High-Yield Synthesis Strategy, highlighting critical decision nodes.
Figure 1: Optimized synthetic workflow utilizing the Heck-Hydrogenation sequence to maximize regioselectivity and yield.
Module 2: Isolation & Purification (The Zwitterion Trap)
Users often report "losing" their product during workup. This is because this compound is a zwitterion . At neutral pH, the carboxylic acid is deprotonated (
The Isoelectric Point (pI) Protocol
You cannot simply extract this with DCM/EtOAc from a neutral aqueous layer.
-
Remove Solvent: Evaporate the hydrolysis solvent (MeOH/THF) completely.
-
Dissolve: Dissolve the residue in minimal water.
-
Acidify/Basify:
-
If coming from basic hydrolysis: Slowly add 1M HCl.
-
Monitor pH precisely. The Isoelectric Point (pI) is typically between pH 3.5 and 4.5 .
-
-
Precipitation: At the pI, the net charge is zero, and water solubility is lowest. The product should precipitate as a white/off-white solid.
-
Filtration: Filter the solid. Do not wash with excess water (you will redissolve it). Wash with cold ether or hexane.
Module 3: Why the Minisci Reaction Fails (And When to Use It)
If you are restricted to using the Minisci reaction (Radical decarboxylation/alkylation), understand the limitations.
Reaction: Nicotinic Acid + Hydrocinnamaldehyde (or related radical precursor) + Oxidant
Common Failure Modes:
-
Regio-scrambling: The radical prefers the C2 and C4 positions. You will get a mixture of 2-phenethyl and 4-phenethyl isomers. Separation requires tedious chromatography.
-
Over-alkylation: The product is more electron-rich than the starting material, leading to di-alkylation.
Optimization (If you must use this route):
-
Solvent: Use a biphasic system (Water/DCM) with AgNO3 as a catalyst to control radical generation rates.
-
Acid: Ensure strong acidic conditions (TFA or H2SO4) to protonate the pyridine ring, making it more electrophilic and receptive to nucleophilic radicals.
FAQ: Technical Support
Q1: Can I use 2-bromonicotinic acid instead of the chloro- derivative? A: Yes, and you should. The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition by the Palladium catalyst. This allows for milder reaction temperatures (80°C vs 120°C) and higher yields.
Q2: My product is an oil, not a solid. How do I crystallize it? A: This is common due to trace solvent impurities. Triturate the oil with Diisopropyl ether (IPE) or Hexane/Ethyl Acetate (9:1) and scratch the flask wall. If it persists, verify it isn't the ethyl ester (incomplete hydrolysis) via LC-MS.
Q3: Why did my hydrogenation stop at 50% conversion? A: Sulfur poisoning. If you used DMSO or a sulfur-containing reagent in the previous step, even trace amounts will kill the Pd/C catalyst. Solution: Wash the styryl intermediate thoroughly with brine and pass it through a short plug of silica before hydrogenation.
References
-
Heck Reaction Mechanism & Ligand Effects
- Beletskaya, I. P., & Cheprakov, A. V. (2000).
-
Synthesis of 2-Substituted Nicotinic Acids
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II.
-
Minisci Reaction Limitations
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[2] MedChemComm.
-
-
Zwitterion Purification
Sources
- 1. US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers - Google Patents [patents.google.com]
- 2. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stability and Degradation Studies of 2-Phenethyl-nicotinic acid
Welcome to the technical support center for "2-Phenethyl-nicotinic acid." This guide is designed for researchers, scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios encountered during the stability and degradation studies of this molecule. Our approach is to synthesize established principles from related chemical structures—nicotinic acid and phenylethyl derivatives—to provide a robust framework for your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: Why are stability and degradation studies for a new molecule like this compound so critical?
Stability testing is a cornerstone of drug development, mandated by regulatory bodies like the ICH. For a novel entity, these studies are not merely a formality; they are essential for several reasons:
-
Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or, in the worst case, be toxic. Identifying them is crucial for patient safety.
-
Shelf-Life Determination: Understanding the rate and nature of degradation under various environmental conditions (light, heat, humidity) allows for the determination of a product's shelf-life and recommended storage conditions.
-
Formulation Development: Knowledge of degradation pathways informs the selection of stable formulations and compatible excipients.
-
Analytical Method Validation: Forced degradation studies are used to develop and validate "stability-indicating" analytical methods, which are capable of separating the intact drug from its degradation products.[1][2]
Q2: What are the most probable sites of degradation on the this compound molecule?
Based on its chemical structure, this compound has three primary regions susceptible to degradation under stress conditions. Understanding these helps in predicting potential degradation products and selecting appropriate analytical techniques.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is a primary target for oxidation, leading to the formation of an N-oxide.[3][4] This is a common metabolic and chemical degradation pathway for pyridine-containing compounds.
-
The Phenylethyl Side Chain: The benzylic carbon (the -CH2- group attached to the pyridine ring) is susceptible to oxidation. Further oxidation could potentially cleave the side chain. The phenylethyl moiety itself can be catabolized to phenylacetic acid in biological systems, hinting at potential oxidative pathways.[5][6]
-
The Carboxylic Acid Group: While the carboxylic acid itself is generally stable, it can undergo decarboxylation under extreme heat, although this is less common for aromatic carboxylic acids. It can also form salts or esters, which would have different stability profiles.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation, or stress testing, is the process of intentionally degrading the drug substance to predict its stability and identify likely degradation products.[2]
Q3: I'm starting my first forced degradation study on this molecule. How should I design the experiment?
A well-designed study involves subjecting the compound to conditions more severe than it would typically encounter. The goal is to achieve 5-20% degradation, which is sufficient to produce detectable degradation products without completely destroying the sample.
Below is a recommended workflow.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) The Kinetics and Mechanism for the Oxidation of Nicotinic Acid by Peroxomonosulfate in Acidic Aqueous Medium (2012) | Anju Agrawal | 2 Citations [scispace.com]
- 5. Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "2-Phenethyl-nicotinic acid" Bioassay Variability
Welcome to the technical support center for bioassays involving 2-Phenethyl-nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common sources of variability in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to conduct robust and reproducible bioassays.
Understanding the Target: The GPR109A Receptor
This compound, a derivative of nicotinic acid (niacin), is presumed to exert its biological effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[1][2] Understanding this target is crucial for troubleshooting your bioassay. GPR109A is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This mechanism is central to the anti-lipolytic effects of nicotinic acid in adipocytes.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during bioassays with this compound in a question-and-answer format.
Q1: My dose-response curve for this compound is inconsistent between experiments. What are the likely causes?
A1: Variability in dose-response curves is a frequent challenge in cell-based assays.[5] The root causes can often be traced back to several key factors:
-
Cell Health and Culture Conditions: The physiological state of your cells is paramount. Inconsistent cell density at the time of the assay, variations in passage number, and fluctuations in media components can all impact cellular responses.[6][7] For instance, depleted energy sources like glucose and glutamine in the media can alter the cellular metabolic state and, consequently, receptor expression and signaling.[6]
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility.[8][9] If the compound precipitates in your assay medium, the effective concentration will be lower and more variable than intended.
-
Solvent Effects: The solvent used to dissolve this compound (commonly DMSO or ethanol) can have direct effects on the cells, even at low concentrations.[10][11] These effects can be stimulatory or inhibitory and may vary between cell types.[10]
Recommended Actions:
| Parameter | Action | Rationale |
| Cell Culture | Maintain a consistent cell seeding density and passage number for all experiments. Use a fresh batch of cryopreserved cells for critical studies to minimize drift in cell phenotype.[6] | Ensures a uniform cell population and minimizes variability due to cellular aging or adaptation to culture conditions. |
| Compound Handling | Prepare fresh stock solutions of this compound for each experiment. Visually inspect for precipitation after dilution in assay media. Consider performing a solubility test under your specific assay conditions. | Small molecules can degrade or precipitate upon storage. Ensuring complete solubilization is critical for accurate dosing.[9] |
| Solvent Control | Include a vehicle control group in every experiment that is treated with the same concentration of solvent as the highest concentration of your test compound. Keep the final solvent concentration consistent across all wells.[11] | This allows you to distinguish the effect of the compound from the effect of the solvent. |
Q2: I'm observing significant "edge effects" in my microplate-based assay. How can I mitigate this?
A2: The "edge effect" is a common phenomenon in microplate assays where the outer wells behave differently from the inner wells.[12][13] This is often due to increased evaporation and temperature gradients across the plate during incubation.[12][14]
Strategies to Minimize Edge Effects:
-
Hydration and Incubation:
-
Plate Shaking and Sealing:
-
If your protocol involves shaking, ensure it is optimized to promote uniform mixing without causing media to splash into the well lids.
-
Use breathable plate seals for long-term incubations to allow for gas exchange while minimizing evaporation.[16]
-
-
Experimental Design:
-
If the edge effect persists, consider excluding the outer wells from your data analysis. While this reduces the number of wells available, it significantly improves data quality.[15]
-
Q3: My assay is designed to measure a decrease in cAMP, but the signal window is very narrow. How can I improve it?
A3: A narrow signal window in a Gi-coupled receptor assay can make it difficult to discern true hits from noise. The goal is to maximize the difference between the basal and stimulated cAMP levels.
Optimizing a Gi-Coupled Receptor Assay:
| Step | Action | Rationale |
| 1. Forskolin Co-stimulation | Treat cells with a low concentration of forskolin in addition to your test compound. You will need to perform a dose-response curve for forskolin to determine the optimal concentration (typically the EC₅₀ to EC₈₀). | Forskolin directly activates adenylyl cyclase, increasing basal cAMP levels. The inhibitory effect of your GPR109A agonist will then be more pronounced, widening the signal window. |
| 2. PDE Inhibition | Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer. | PDEs are enzymes that degrade cAMP. Inhibiting them will lead to an accumulation of cAMP, further amplifying the signal.[17] |
| 3. Cell Density Optimization | Perform a cell titration experiment to determine the optimal number of cells per well. | Too few cells will result in a weak signal, while too many cells can lead to desensitization and a blunted response.[17] |
| 4. Agonist Incubation Time | Optimize the incubation time with this compound. | The kinetics of GPR109A activation and subsequent cAMP inhibition may vary depending on the cell type and assay conditions. |
-
Cell Plating: Seed your GPR109A-expressing cells at the desired density in a 96-well plate and incubate overnight.
-
Reagent Preparation: Prepare a serial dilution of forskolin in your assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 100 µM IBMX).
-
Forskolin Stimulation: Remove the culture medium from the cells and add the various concentrations of forskolin.
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaLISA).
-
Data Analysis: Plot the cAMP signal against the forskolin concentration and determine the EC₅₀ and EC₈₀ values. The optimal forskolin concentration for your antagonist assay will typically be in this range.
References
-
Pike, A. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. British Journal of Pharmacology, 147(1), 1-10. [Link]
-
Kamal, M. A. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 1-5. [Link]
-
Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
-
Grundy, S. M., et al. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 4A-10A. [Link]
-
Vlaming, M., et al. (2019). 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 573-586. [Link]
-
Nielsen, S. F., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 69(5), 837-846. [Link]
-
Nielsen, S. F., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Cytiva. (2024). Understanding and controlling raw material variation in cell culture media. [Link]
-
Ahmed, K., et al. (2017). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 18(11), 2419. [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. [Link]
-
Wu, J., et al. (2013). Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2. PLoS ONE, 8(10), e77169. [Link]
-
O'Connell, K. G., et al. (2023). The Edge Effect in High-Throughput Proteomics: A Cautionary Tale. Journal of Proteome Research, 22(6), 1831-1838. [Link]
-
BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. [Link]
-
Corning. (n.d.). Corning® HTS/Assay Systems. [Link]
-
El-Mas, M. M., et al. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. The Journal of Pharmacology and Experimental Therapeutics, 358(2), 226-235. [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
-
Pike, A. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
-
Zhang, Y., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 814-818. [Link]
-
Digby, J. E., et al. (2012). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. British Journal of Pharmacology, 165(5), 1256-1267. [Link]
-
Creative Biolabs. (n.d.). Agonist/Antagonist Assay Services. [Link]
-
Gilbert, A., et al. (2014). Identifying and eliminating cell culture process variability. Pharmaceutical Bioprocessing, 2(6), 519-530. [Link]
-
Li, Q., & La, S. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Li, Y., et al. (2021). Potency Assay Variability Estimation in Practice. Statistics in Biopharmaceutical Research, 13(1), 1-10. [Link]
-
Chen, Y., et al. (2015). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of Biological Chemistry, 290(21), 13491-13503. [Link]
-
LabX. (2025). Designing High-Throughput Experiments Using Microplate Technology. [Link]
-
Wang, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(3), 405-414. [Link]
-
Thangaraju, M., et al. (2012). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. ResearchGate. [Link]
-
Li, Y., et al. (2021). Niacin can activate the GPR109A/NRF2/autophagy signal pathway. ResearchGate. [Link]
-
Sakurai, F., & Mizuguchi, H. (2021). Translational Prospects and Challenges in Human Induced Pluripotent Stem Cell Research in Drug Discovery. Pharmaceutics, 13(2), 226. [Link]
-
BioPharm International. (2019). Essentials in Bioassay Development. [Link]
-
Dr. G Bhanu Prakash. (2025). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]
-
RoosterBio. (2025). Reducing Variability: 3 Key Metrics for Successful Scale-Up and Expansion of Custom Cell Cultures. [Link]
-
Carbone, F., et al. (2023). Mechanisms of Antiproliferative Effects of Nobiletin, Scoparone, and Tangeretin Isolated from Citrus reticulata Peel Dichloromethane Extract in Acute Myeloid Leukemia Cells. Molecules, 28(14), 5437. [Link]
-
Li, X., et al. (2020). Evaluation of plate edge effects in in-vitro cell based assay. ResearchGate. [Link]
-
Burdick, J. (2025). Certain Approaches to Understanding Sources of Bioassay Variability. ResearchGate. [Link]
-
Feingold, K. R., et al. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 302(9), E1095-E1102. [Link]
-
Eurofins DiscoverX. (2023). Functional Assays for the Development of Agonistic Antibodies. YouTube. [Link]
-
Bio-Rad Laboratories. (2026). Bioassay Method Transfer Strategies to Reduce Variability. YouTube. [Link]
-
Domain Therapeutics. (n.d.). Characterization of receptor agonists and antagonists. [Link]
-
Xu, Y., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. The Journal of Pharmacology and Experimental Therapeutics, 339(2), 586-593. [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Edge Effect in High-Throughput Proteomics: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 16. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Substituted Nicotinic Acids
Welcome to the technical support center for the synthesis of 2-substituted nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions. Our focus is on the practical application of palladium-catalyzed cross-coupling reactions, which are cornerstone methods for these transformations.[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the planning and initial execution of a synthesis.
Q1: I need to synthesize a 2-aryl nicotinic acid. Should I use a Suzuki, Stille, or Negishi coupling?
A1: For most applications, the Suzuki-Miyaura coupling is the preferred method.[4] Here's a breakdown of the reasoning:
-
Suzuki-Miyaura Coupling: This reaction utilizes organoboron reagents (boronic acids or esters) which are generally stable, commercially available, and have low toxicity.[4][5][6] The reaction conditions are typically mild and tolerant of a wide variety of functional groups, which is a significant advantage when working with complex molecules.[5][6]
-
Stille Coupling: This method uses organotin reagents. While effective, the high toxicity and difficulty in removing tin byproducts make it less desirable, especially in pharmaceutical development.[4]
-
Negishi Coupling: This reaction employs organozinc reagents, which are highly reactive but also very sensitive to air and moisture, requiring stringent anhydrous reaction conditions.
Recommendation: Start with a Suzuki-Miyaura coupling. Its operational simplicity, functional group tolerance, and the low toxicity of its reagents make it the most practical and environmentally friendly choice for synthesizing 2-aryl nicotinic acids.
Q2: My starting material is a 2-chloronicotinic acid. Is it reactive enough for cross-coupling, or should I convert it to the bromide or iodide?
A2: While the reactivity of aryl halides in oxidative addition to palladium(0) generally follows the trend I > Br > Cl, modern catalyst systems have made the coupling of aryl chlorides highly efficient.[7]
-
Advantages of Chlorides: 2-Chloronicotinic acids are often more readily available and less expensive than their bromide or iodide counterparts.
-
Catalyst Considerations: To effectively activate the C-Cl bond, you must use a catalyst system with highly electron-rich and sterically bulky phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5][8] These ligands promote the crucial oxidative addition step for the less reactive aryl chloride.[4]
Recommendation: Attempt the reaction with the 2-chloronicotinic acid first, using a modern, highly active catalyst system. This can save you the synthetic steps and costs associated with converting to a more reactive halide.
Q3: I am observing significant amounts of a byproduct that appears to be my starting material without the halogen (hydrodehalogenation). What is causing this?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It often arises from a competing pathway to the desired reductive elimination, known as β-hydride elimination.[9] This can be particularly problematic in Buchwald-Hartwig aminations. Another potential cause is the premature decomposition of the boronic acid (protodeboronation) in Suzuki couplings, which releases a proton that can lead to the unwanted side reaction.
Initial Troubleshooting Steps:
-
Ensure Anhydrous Conditions: While some water can be tolerated, excess moisture can promote protodeboronation of the boronic acid.
-
Choice of Base: A poorly chosen base can promote side reactions. For Suzuki couplings, ensure the base is strong enough to activate the boronic acid but not so strong as to cause degradation of your starting materials.[5]
-
Ligand Selection: Certain ligands are designed to favor reductive elimination over β-hydride elimination.[9] Switching to a bulkier, more electron-rich ligand can often suppress this side reaction.
Section 2: Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[1][4] However, coupling with electron-deficient heteroaromatics like nicotinic acids can present unique challenges.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause & Explanation | Suggested Solution |
| Inefficient Oxidative Addition | The oxidative addition of the 2-halonicotinic acid to the Pd(0) center is the first and often rate-limiting step.[1] The electron-deficient nature of the pyridine ring can make this step sluggish, especially with 2-chloro substrates. |
| Poor Transmetalation | The transfer of the organic group from the boron atom to the palladium center requires activation of the boronic acid by a base.[1][5] If the base is too weak, insoluble, or sterically hindered, this step will be slow. |
| Catalyst Deactivation | The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or decomposition. |
Problem 2: Protodeboronation of the Boronic Acid
You observe your boronic acid being converted to the corresponding arene, and your nicotinic acid starting material remains unreacted or undergoes hydrodehalogenation.
| Possible Cause & Explanation | Suggested Solution |
| Boronic Acid Instability | Boronic acids can be susceptible to hydrolysis and protodeboronation, especially at elevated temperatures and in the presence of water and base.[10] This depletes one of your key coupling partners. |
Problem 3: Unwanted Decarboxylation
You observe the formation of a 2-substituted pyridine byproduct, where the carboxylic acid group at the 3-position is lost.
| Possible Cause & Explanation | Suggested Solution |
| Thermal Instability | Nicotinic acids can undergo decarboxylation at high temperatures, a process that can sometimes be promoted by the catalytic system.[11][12] |
Section 3: Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[9][13][14] When applied to 2-halonicotinic acids, specific challenges related to the substrate and nucleophile must be considered.
Problem 1: Failure to Couple with a Primary Amine
| Possible Cause & Explanation | Suggested Solution |
| Competitive Diarylation | Primary amines (R-NH₂) can react a second time after the initial C-N bond is formed, leading to an undesired tertiary aniline byproduct (Ar₂NR). This is a major challenge in primary amine couplings.[15] |
| Use of Ammonia Equivalents | Direct coupling with ammonia is notoriously difficult due to its strong binding to palladium.[9] |
Problem 2: Reaction Stalls with an Electron-Deficient or Heterocyclic Amine
| Possible Cause & Explanation | Suggested Solution |
| Poor Nucleophilicity / Catalyst Inhibition | Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups, or certain N-heterocycles like indazoles) can be slow to coordinate to the palladium center. These nucleophiles can also act as ligands themselves and inhibit the catalyst. |
Recommended Conditions Tables
The following tables provide validated starting points for your optimization experiments.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 2-Chloro-nicotinic Acid
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (1-2 mol%) | Pre-catalysts ensure reliable formation of the active Pd(0) species.[7] |
| Ligand | SPhos (2-4 mol%) | XPhos (from pre-catalyst) | Bulky, electron-rich ligands are essential for activating C-Cl bonds.[4] |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | Phosphate bases are a good starting point; carbonate can be more effective for difficult couplings.[7] |
| Solvent | Toluene/H₂O (10:1) | 1,4-Dioxane | Dioxane can improve solubility and reaction rates for some substrates.[9] |
| Temperature | 100 °C | 110 °C | Higher temperatures may be needed to drive sluggish reactions to completion. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of 2-Bromo-nicotinic Acid
| Parameter | Primary Aliphatic Amine | Secondary Amine / Aryl Amine | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | RuPhos Pd G3 (2 mol%) | Pre-catalysts are generally more reliable and active, especially for challenging amines.[7] |
| Ligand | BrettPhos (4 mol%) | RuPhos (from pre-catalyst) | Ligand choice is critical and depends heavily on the amine class.[15][16] |
| Base | LHMDS (1.5 equiv) | NaOt-Bu (1.5 equiv) | Strong, non-coordinating bases are required to deprotonate the amine.[7][13] |
| Solvent | Toluene | Toluene or CPME | Toluene is a general-purpose solvent; CPME is a greener alternative. |
| Temperature | 100 °C | 100 °C | Reactions are typically run at elevated temperatures. |
Section 4: Experimental Protocols & Visual Workflows
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the 2-halonicotinic acid (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[17] This is crucial for obtaining consistent results.[17]
-
Reagent Addition: Add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) to the vial under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent(s) (e.g., Toluene/H₂O) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir for the designated time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., EtOAc), and wash with water. The pH of the aqueous layer may need to be adjusted to ensure the nicotinic acid product is in the organic layer.
Visual Workflow: Troubleshooting a Failed Cross-Coupling Reaction
This diagram outlines a logical decision-making process for troubleshooting a reaction that has failed to provide the desired product.
Caption: A decision tree for systematic troubleshooting of a failed reaction.
Visual Diagram: Simplified Catalytic Cycle for Suzuki Coupling
This diagram illustrates the key steps in the catalytic cycle and highlights where potential issues can arise.
Caption: Key stages of the Suzuki-Miyaura catalytic cycle.
References
-
Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Decarbonylative Cross-Couplings: Nickel Catalyzed Functional Group Interconversion Strategies for the Construction of Complex Organic Molecules. PubMed. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]
-
Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Royal Society of Chemistry. [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ACS Publications. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]
-
Decarboxylative cross-coupling. Wikipedia. [Link]
-
Decarboxylative Cross-Coupling (NTJ). Macmillan Group, Princeton University. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Selective Ni‐catalysed decarboxylative cross‐coupling of α,β‐unsaturated carboxylic acids with cyclic ethers. ResearchGate. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. National Institutes of Health. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00929A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
2-Phenethyl-nicotinic Acid vs. Nicotinic Acid: Biological Activity & SAR Guide
This guide provides an in-depth technical comparison between Nicotinic Acid (Niacin) and its lipophilic derivative, 2-Phenethyl-nicotinic acid . It focuses on the shift in biological activity driven by structural modification at the C-2 position of the pyridine ring.[1]
Executive Summary
Nicotinic Acid (Vitamin B3) is the quintessential agonist for the hydroxycarboxylic acid receptor 2 (GPR109A/HCA2), primarily utilized for regulating lipid metabolism (lowering LDL/VLDL, raising HDL).[2][3][4] However, its clinical utility is limited by cutaneous flushing and short half-life.
This compound represents a structural evolution where a bulky, lipophilic phenethyl group is introduced at the C-2 position. This modification fundamentally alters the pharmacophore, shifting the biological profile from metabolic regulation (GPR109A agonism) toward anti-inflammatory, analgesic, and potential antimicrobial activities . The steric bulk at C-2 disrupts the canonical ligand-receptor interaction required for lipid modulation, repositioning the molecule as a scaffold for non-steroidal anti-inflammatory (NSAID)-like activity and a precursor for tricyclic pharmacophores.
Structural & Physicochemical Comparison
The biological divergence begins with the physicochemical properties. The addition of the phenethyl group transforms the molecule from a water-soluble vitamin into a lipophilic agent capable of crossing the blood-brain barrier (BBB) and penetrating lipid bilayers more effectively.
| Feature | Nicotinic Acid (Niacin) | This compound | Impact of Change |
| Structure | Pyridine-3-carboxylic acid | 2-(2-Phenylethyl)pyridine-3-carboxylic acid | Steric Hindrance: The C-2 substituent blocks the "ortho" position, affecting receptor fit. |
| Molecular Weight | 123.11 g/mol | ~227.26 g/mol | Bioavailability: Increased MW reduces clearance rate compared to free niacin. |
| Lipophilicity (LogP) | 0.36 (Hydrophilic) | ~3.2 (Lipophilic) | Membrane Permeability: Drastically increased; enhanced CNS and tissue penetration. |
| Acidity (pKa) | 4.85 | ~4.9 (Similar core) | Ionization: Remains anionic at physiological pH, maintaining electrostatic interactions. |
| Metabolic Stability | Low (Rapid conjugation) | High (C-2 blocking) | Half-life: C-2 substitution prevents common metabolic oxidation at the most reactive site. |
Biological Activity Profile
A. GPR109A Agonism & Lipid Metabolism (The "Niacin Effect") [2]
-
Nicotinic Acid: Acts as a high-affinity full agonist for GPR109A (HCA2) on adipocytes.
-
Mechanism:[5] Inhibits adenylyl cyclase
reduces cAMP inhibits PKA reduces hormone-sensitive lipase (HSL) activity decreases free fatty acid (FFA) release. -
Side Effect: Induces flushing via
-arrestin recruitment and subsequent COX-1/COX-2 activation in Langerhans cells (releasing PGD2).
-
-
This compound:
-
Activity:Diminished or Abolished GPR109A Agonism.
-
Mechanism:[5] The GPR109A binding pocket is sterically restricted. Structure-Activity Relationship (SAR) studies indicate that bulky substituents at the 2-position (larger than a methyl group) prevent the carboxylic acid from engaging the critical Arginine (Arg111) anchor in the receptor.
-
Outcome: Loss of the classic lipid-lowering effect, but elimination of the flushing side effect.
-
B. Anti-Inflammatory & Analgesic Activity [6][7][8]
-
Nicotinic Acid: Weak anti-inflammatory effects secondary to GPR109A activation in macrophages.
-
This compound: Enhanced Activity.
-
Mechanism:[5][9] 2-substituted nicotinic acid derivatives have been identified as inhibitors of inflammatory cytokines (TNF-
, IL-6) and potential modulators of the COX-2 pathway. The phenethyl group mimics the lipophilic domains found in NSAIDs (like diclofenac), allowing the molecule to dock into cyclooxygenase hydrophobic channels. -
Data Support: Analogs with 2-aryl/phenethyl substitutions show superior analgesic profiles in acetic acid-induced writhing assays compared to unsubstituted niacin.
-
C. Synthetic Utility (Tricyclic Precursor)
-
This compound serves as a critical intermediate in the synthesis of 1-aza-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one .
-
Relevance: This tricyclic core is foundational for antihistamines (e.g., loratadine analogs) and tricyclic antidepressants, highlighting the compound's role in accessing CNS-active pharmacophores.
-
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates the divergence in signaling pathways between the two compounds.
Caption: Divergent signaling: Niacin activates GPR109A causing lipid modulation and flushing, while the 2-Phenethyl derivative is sterically blocked from GPR109A, favoring anti-inflammatory pathways and synthetic applications.
Experimental Protocols
Protocol A: Synthesis of this compound (Self-Validating)
Rationale: This protocol ensures the correct C-2 substitution using a lactone intermediate, avoiding mixtures of isomers.
-
Reagents: 2-(2-hydroxyphenethyl)nicotinic lactone, Red Phosphorus, Hydriodic Acid (57%), Ammonium Hydroxide.[5]
-
Reduction Step:
-
Mix 10g lactone with 100mL 57% HI and 6g Red Phosphorus.
-
Reflux for 18 hours (Validation: Solution turns dark; disappearance of lactone peak on TLC).
-
-
Isolation:
-
Filter hot to remove unreacted phosphorus.
-
Concentrate filtrate to remove excess HI.[5]
-
Neutralize with Ammonium Hydroxide to pH 6-7.
-
-
Purification:
Protocol B: Comparative Anti-Inflammatory Assay (In Vitro)
Rationale: To verify the shift from metabolic to anti-inflammatory activity.
-
Cell Line: RAW 264.7 Macrophages.
-
Induction: Stimulate with LPS (1
g/mL) to induce cytokine release. -
Treatment:
-
Group A: Vehicle (DMSO).
-
Group B: Nicotinic Acid (10
M - 100 M). -
Group C: this compound (10
M - 100 M).
-
-
Readout:
-
Measure NO production via Griess Reagent.
-
Measure TNF-
via ELISA.
-
-
Expected Result: this compound should show superior IC50 values compared to Nicotinic Acid due to enhanced lipophilicity and specific COX/cytokine inhibition.
References
-
GPR109A Structure & Ligand Specificity: Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine.
-
Synthesis & Intermediate Utility: Villani, F. J. (1973). Alpha-nicotinoyl phenylacetonitriles and tricyclic derivatives. US Patent 3,717,647.
-
2-Substituted Nicotinic Acid Biological Activity: Khalil, N., et al. (2014). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.[6][7][8] European Journal of Medicinal Chemistry.
-
GPR109A Binding Pocket Analysis: Van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters.[2]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (CHEMBL1770... - ChEMBL [ebi.ac.uk]
- 3. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3717647A - Alpha-nicotinoyl phenylacetonitriles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Lipid-Lowering Therapies: Evaluating the Potential of Novel Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need in Hyperlipidemia Management
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, remains a cornerstone of cardiovascular disease (CVD) risk. While a armamentarium of lipid-lowering agents exists, a significant number of patients fail to reach their target lipid levels or experience side effects, highlighting the ongoing need for novel therapeutic strategies. This guide provides a comparative analysis of the established classes of lipid-lowering drugs and explores the potential of nicotinic acid derivatives, with a conceptual focus on compounds like 2-Phenethyl-nicotinic acid, as a promising area for future drug discovery.
A Note on this compound: As of the writing of this guide, specific preclinical or clinical data on the lipid-lowering efficacy of this compound is not publicly available. Therefore, this document will focus on the well-established properties of its parent compound, nicotinic acid (niacin), as a representative of this class of molecules and to provide a framework for the evaluation of its novel derivatives.
Nicotinic Acid and its Derivatives: A Class with Broad-Spectrum Lipid-Modifying Effects
Nicotinic acid, or niacin (Vitamin B3), is one of the oldest known lipid-lowering agents, valued for its broad-spectrum effects on the lipid profile.[1] It favorably modulates multiple lipid parameters, making it a unique therapeutic option.[2]
Mechanism of Action: The primary mechanism of nicotinic acid involves the inhibition of hormone-sensitive lipase in adipose tissue, which reduces the release of free fatty acids (FFAs) into the circulation.[1] This decrease in FFA flux to the liver leads to reduced synthesis of triglycerides and, consequently, decreased production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[3] Additionally, nicotinic acid is known to increase high-density lipoprotein (HDL) cholesterol levels, although the exact mechanism is not fully elucidated.[2]
Efficacy:
-
LDL-C: Modest reduction.
-
HDL-C: Significant increase.
-
Triglycerides: Potent reduction.[4]
-
Lipoprotein(a) [Lp(a)]: Notable reduction of about 25%.[2]
Limitations: The clinical use of nicotinic acid is often limited by its side effect profile, most notably cutaneous flushing, which can impact patient compliance.[5] While extended-release formulations have been developed to mitigate this, the quest for derivatives with improved tolerability and sustained efficacy continues.[6] Novel niacin mimetics and prodrugs are being explored to harness its therapeutic benefits while minimizing adverse effects.[7]
Comparative Analysis with Established Lipid-Lowering Agents
A thorough understanding of the therapeutic landscape is crucial for contextualizing the potential of novel agents. The following sections compare nicotinic acid and its derivatives to the major classes of lipid-lowering drugs.
Statins: The Cornerstone of LDL-C Reduction
Statins are the first-line therapy for the management of hypercholesterolemia, primarily due to their robust LDL-C lowering effects.[5]
Mechanism of Action: Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.
Efficacy:
-
LDL-C: Potent reduction.[8]
-
HDL-C: Modest increase.
-
Triglycerides: Moderate reduction.
Comparison with Nicotinic Acid: While statins are more effective at lowering LDL-C, nicotinic acid demonstrates superior efficacy in raising HDL-C and lowering triglycerides and Lp(a).[8] The combination of a statin with nicotinic acid has been explored to address residual cardiovascular risk.[9]
Fibrates: Targeting Triglyceride-Rich Lipoproteins
Fibrates are primarily indicated for the treatment of hypertriglyceridemia.[10]
Mechanism of Action: Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to increased expression of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins. Fibrates also reduce the production of ApoC-III, an inhibitor of lipoprotein lipase.[11]
Efficacy:
-
LDL-C: Variable effects, may increase LDL-C in the setting of very high triglycerides.
-
HDL-C: Moderate increase.
-
Triglycerides: Potent reduction (30-50%).[4]
Comparison with Nicotinic Acid: Both fibrates and nicotinic acid are effective at lowering triglycerides. The choice between these agents often depends on the overall lipid profile and patient characteristics.[4] In clinical practice, both have been underutilized in patients with high triglycerides and low HDL.[12][13]
Ezetimibe: Inhibiting Cholesterol Absorption
Ezetimibe represents a different mechanistic approach to lipid lowering by targeting the absorption of cholesterol in the intestine.
Mechanism of Action: Ezetimibe selectively inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol absorption in the small intestine. This leads to a reduction in the delivery of dietary and biliary cholesterol to the liver.
Efficacy:
-
LDL-C: Modest reduction as monotherapy, with a more significant reduction when added to a statin.[14]
-
HDL-C: Minimal effect.
-
Triglycerides: Minimal effect.
Comparison with Nicotinic Acid: Ezetimibe's effect is primarily on LDL-C, whereas nicotinic acid has a broader impact on the lipid profile. Combination therapy of ezetimibe with nicotinic acid-based regimens has been shown to further lower LDL-C.[14] One study suggested that extended-release niacin was superior to ezetimibe in high-risk patients on statin therapy.[15][16]
PCSK9 Inhibitors: A Powerful New Class for LDL-C Reduction
The development of proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors has marked a significant advancement in the management of hypercholesterolemia, particularly for patients with familial hypercholesterolemia or those who are statin-intolerant.[17]
Mechanism of Action: PCSK9 is a protein that binds to LDL receptors, targeting them for degradation. PCSK9 inhibitors are monoclonal antibodies that prevent this interaction, leading to an increased number of LDL receptors on the surface of hepatocytes and enhanced clearance of LDL-C.
Efficacy:
-
LDL-C: Very potent reduction (50-70%).[17]
-
HDL-C: Modest increase.
-
Triglycerides: Moderate reduction.
-
Lp(a): Moderate reduction.
Comparison with Nicotinic Acid: PCSK9 inhibitors offer unparalleled LDL-C reduction.[18] While both classes can lower Lp(a), the effect of PCSK9 inhibitors is generally more pronounced. The addition of a PCSK9 inhibitor to background niacin therapy has been shown to result in a further reduction in Lp(a).[19]
Quantitative Comparison of Lipid-Lowering Agents
| Drug Class | Primary Mechanism of Action | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction | Lp(a) Reduction |
| Nicotinic Acid | Inhibition of lipolysis in adipose tissue | 5-25% | 15-35% | 20-50% | ~25%[2] |
| Statins | HMG-CoA reductase inhibition | 18-55% | 5-15% | 7-30% | Minimal |
| Fibrates | PPARα activation | 5-20% (can increase) | 10-20% | 20-50% | Variable |
| Ezetimibe | Inhibition of cholesterol absorption | 13-20% | 1-5% | 5-11% | Minimal |
| PCSK9 Inhibitors | Inhibition of LDL receptor degradation | 45-70% | 5-9% | 12-31% | 20-30% |
Mechanistic Pathways of Lipid-Lowering Agents
To visually represent the distinct mechanisms of action, the following diagrams are provided.
Caption: Mechanism of Action of Nicotinic Acid.
Caption: Mechanism of Action of Statins.
Caption: Mechanism of Action of Fibrates.
Caption: Mechanism of Action of Ezetimibe.
Caption: Mechanism of Action of PCSK9 Inhibitors.
Experimental Protocols for Evaluating Novel Nicotinic Acid Derivatives
The preclinical evaluation of a novel nicotinic acid derivative, such as this compound, would involve a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
In Vitro Assay: Hormone-Sensitive Lipase (HSL) Activity
Objective: To determine the direct inhibitory effect of the test compound on HSL activity in adipocytes.
Methodology:
-
Cell Culture: Culture a suitable adipocyte cell line (e.g., 3T3-L1).
-
Cell Lysis: Lyse the differentiated adipocytes to obtain a cell lysate containing HSL.
-
HSL Activity Assay:
-
Prepare a reaction mixture containing the cell lysate, a fluorescently labeled triglyceride substrate, and varying concentrations of the test compound (and a positive control like nicotinic acid).
-
Incubate the mixture at 37°C for a specified time.
-
Measure the fluorescence generated from the cleavage of the triglyceride substrate by HSL using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value of the test compound for HSL inhibition.
In Vivo Study: Lipid Profile in a Hyperlipidemic Animal Model
Objective: To assess the in vivo efficacy of the test compound on the plasma lipid profile.
Methodology:
-
Animal Model: Utilize a relevant animal model of hyperlipidemia (e.g., C57BL/6J mice on a high-fat diet, or ApoE knockout mice).
-
Acclimatization and Baseline Measurement: Acclimatize the animals and obtain baseline blood samples for lipid profiling.
-
Treatment: Administer the test compound orally or via intraperitoneal injection at various doses for a specified duration (e.g., 4-8 weeks). Include a vehicle control group and a positive control group (e.g., nicotinic acid).
-
Blood Collection and Analysis: Collect blood samples at regular intervals and at the end of the study. Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
Data Analysis: Compare the changes in lipid parameters between the treatment groups and the control group using appropriate statistical methods.
Conclusion: The Future of Nicotinic Acid Derivatives in Lipid Management
While established lipid-lowering therapies have revolutionized the management of hyperlipidemia, there remains a clear need for novel agents with improved efficacy, better side effect profiles, and the ability to target residual cardiovascular risk. Nicotinic acid, with its broad-spectrum lipid-modifying effects, continues to be an attractive scaffold for the development of new drugs. The hypothetical potential of a derivative like this compound lies in the possibility of retaining the beneficial effects of the parent molecule while improving its pharmacological properties, such as enhanced potency or reduced flushing. Rigorous preclinical and clinical evaluation will be essential to determine the ultimate therapeutic value of such novel compounds in the ever-evolving landscape of cardiovascular disease prevention.
References
- Julius, U. (2013). Nicotinic acid as a lipid-modifying drug--a review. Atherosclerosis Supplements, 14(1), 33-37.
- Pike, N. B. (2005). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 144(7), 887-892.
- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.).
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2020). PubMed.
- Modified-release nicotinic acid for dyslipidaemia: novel formulation improves tolerability and optimises efficacy. (2004). The British Journal of Cardiology.
- Statins vs. Niacin: Cholesterol Drug Facts, Side Effects & Uses. (n.d.). MedicineNet.
- Case Study: Specialized Use of a Niacin-Statin Combination in Lipid Management. (2016). The American Journal of Medicine.
- Podcast 66: Niacin versus ezetimibe in the face of high cardiovascular risk — a convers
- How Too Much Niacin Can Raise Your Risk of Heart Attack and Stroke. (2023). Cleveland Clinic.
- Effectiveness and tolerability of adding ezetimibe to niacin-based regimens for treatment of primary hyperlipidemia. (2007). PubMed.
- Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. (2007). British Journal of Pharmacology.
- Niacin and Fibrate Use Among Patients With High Triglycerides and Low High-Density Lipoprotein Cholesterol. (2010). PubMed.
- Impact of PCSK9 inhibitors on plasma lipoprotein(a) concentrations with or without a background of niacin therapy. (2019). PubMed.
- Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to
- What is the mechanism of action of Niacin (Nicotinic acid) versus Fibrates in decreasing serum Triglycerides?. (2023). Dr.Oracle.
- Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part II: Novel Niacin Mimetics. (2016).
- Pharmacology Watch: Niacin Beats Ezetimibe Head to Head. (2010). Clinician.com.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Effect of Nicotinic Acid (Vitamin B3 or Niacin)
- Evaluating the role of PCSK9 inhibitors in reducing cardiovascular events among statin-intolerant patients: a systematic review and meta-analysis. (2023). NIH.
- Fenofibrate vs Niacin Comparison. (n.d.). Drugs.com.
- Cholesterol Control: St
- The Great Debate: Niacin vs.
- Which Cholesterol Drug Is Safest?
- Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles. (2015). Chemistry & Biology Interface.
- Combination ezetimibe, simvastatin plus niacin may benefit patients with hyperlipidemia. (2011). Healio.
- Full article: Niacin and fibrate use among patients with high triglycerides and low high-density lipoprotein cholesterol. (2009). Taylor & Francis Online.
- 2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid. (n.d.). PubChem.
- Efficacy and safety of PCSK9 inhibitors, potent statins, and their combinations for reducing low-density lipoprotein cholesterol in hyperlipidemia patients: a systematic network meta-analysis. (2024). Frontiers in Pharmacology.
Sources
- 1. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid as a lipid-modifying drug--a review [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. health.clevelandclinic.org [health.clevelandclinic.org]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Statins vs. Niacin: Cholesterol Drug Facts, Side Effects & Uses [medicinenet.com]
- 9. lipid.org [lipid.org]
- 10. healthcentral.com [healthcentral.com]
- 11. hcplive.com [hcplive.com]
- 12. Niacin and fibrate use among patients with high triglycerides and low high-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Effectiveness and tolerability of adding ezetimibe to niacin-based regimens for treatment of primary hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. clinician.com [clinician.com]
- 17. Evaluating the role of PCSK9 inhibitors in reducing cardiovascular events among statin-intolerant patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Efficacy and safety of PCSK9 inhibitors, potent statins, and their combinations for reducing low-density lipoprotein cholesterol in hyperlipidemia patients: a systematic network meta-analysis [frontiersin.org]
- 19. Impact of PCSK9 inhibitors on plasma lipoprotein(a) concentrations with or without a background of niacin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "2-Phenethyl-nicotinic acid" against other GPR109A agonists
This guide serves as a technical benchmarking framework for evaluating 2-Phenethyl-nicotinic acid (2-PNA) as a candidate GPR109A (HCA2) agonist. It is designed for researchers assessing whether this structural modification retains the lipid-modifying efficacy of Niacin while potentially mitigating the cutaneous flushing side effect.
Executive Summary & Mechanistic Rationale
The therapeutic "Holy Grail" in GPR109A pharmacology is the dissociation of anti-lipolytic activity (mediated by G
This compound represents a structural modification at the C2 position of the pyridine ring. Structure-Activity Relationship (SAR) studies of nicotinic acid derivatives suggest that the C2 and C6 positions are highly sensitive to steric bulk. While C5-substitutions (e.g., Acipimox) often retain full agonism, C2-substitutions can induce partial agonism or steric hindrance that alters the receptor's active conformation.
This guide benchmarks 2-PNA against three critical reference standards:
-
Nicotinic Acid (Niacin): The high-potency, full agonist (Gold Standard).
-
Acipimox: A clinically approved, lower-potency analog with a cleaner metabolic profile.
-
MK-0354: A partial agonist that failed in Phase II, serving as a critical "negative control" for clinical efficacy.
Comparative Compound Profile
The following table synthesizes the pharmacological profiles of the reference standards to establish the baseline for evaluating this compound.
| Feature | Nicotinic Acid (Niacin) | Acipimox | MK-0354 | This compound (Candidate) |
| Chemical Class | Pyridine-3-carboxylic acid | Pyrazine-carboxylic acid | Pyrazole derivative | 2-Substituted Pyridine derivative |
| GPR109A Affinity (Ki) | ~100 nM | ~1–5 µM | ~1 µM | To be determined (TBD) |
| GTP | 100% (Full Agonist) | ~80–90% (Full Agonist) | ~30–50% (Partial Agonist) | Hypothesis: Potential Partial Agonist due to C2 steric bulk |
| Primary Signaling | G | G | G | Target: G |
| Side Effect (Flushing) | High (Prostaglandin D2 release) | Moderate | None | Target: Low/None |
| Clinical Status | Approved (Dyslipidemia) | Approved (Dyslipidemia) | Discontinued (Lack of efficacy) | Research Candidate |
Theoretical SAR Analysis of this compound
The 2-phenethyl group is a bulky, lipophilic moiety.
-
Binding Mode Risk: The GPR109A orthosteric pocket relies on an ionic lock between the carboxylate of niacin and Arginine residues (Arg111, Arg251). Large substituents at C2 may clash with Transmembrane Helix 3 (TM3), potentially reducing affinity (
). -
Signaling Bias Opportunity: If the phenethyl group prevents the receptor from adopting the specific conformation required for
-arrestin recruitment while allowing G-protein coupling, 2-PNA could act as a biased ligand , similar to the design goals of MK-0354 but hopefully with higher intrinsic efficacy.
GPR109A Signaling Pathways (Visualization)
To understand the benchmarking assays, one must visualize the divergent pathways.
Figure 1: Divergent signaling of GPR109A. The goal for this compound is to activate the Green pathway (Gi) while minimizing the Red pathway (Beta-arrestin).
Experimental Benchmarking Protocols
To validate this compound, you must perform the following three assays sequentially.
Assay 1: Potency & Efficacy (cAMP Inhibition)
Objective: Determine if 2-PNA is a full agonist, partial agonist, or antagonist.
-
System: CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Sensor: GloSensor™ cAMP (Promega) or HTRF cAMP kit.
-
Protocol:
-
Seed cells (20,000/well) in 384-well plates.
-
Induce cAMP baseline with Forskolin (5 µM) .
-
Treat with serial dilutions of Niacin (Control) and 2-PNA (
M to M). -
Readout: Reduction in luminescence/fluorescence indicates G
i activation.
-
-
Success Criteria: 2-PNA should show an
of Niacin. If (like MK-0354), it may lack clinical efficacy despite reducing flushing.
Assay 2: Flushing Proxy (Beta-Arrestin Recruitment)
Objective: Quantify the potential for cutaneous flushing.
-
System: PathHunter®
-Arrestin assay (DiscoverX). -
Protocol:
-
Express GPR109A tagged with ProLink™ (PK) and
-Arrestin tagged with Enzyme Acceptor (EA). -
Incubate with 2-PNA at
its cAMP . -
Readout: Chemiluminescence generated by enzyme complementation.
-
-
Success Criteria: A "Bias Factor" calculation showing significantly lower
-arrestin recruitment compared to Niacin at equipotent concentrations.
Assay 3: Metabolic Stability (Microsomal Stability)
Objective: The "Phenethyl" group is a metabolic soft spot.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Protocol:
-
Incubate 1 µM 2-PNA at 37°C.
-
Sample at 0, 15, 30, 60 min.
-
Analyze via LC-MS/MS.
-
-
Risk: Rapid hydroxylation of the phenethyl ring or oxidation of the alkyl chain could render the drug inactive in vivo.
Decision Workflow (Visualization)
Use this logic flow to determine the development viability of this compound.
Figure 2: Go/No-Go Decision Tree for GPR109A Agonist Development.
References
-
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. Link
-
Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354): a partial agonist of the nicotinic acid receptor, G-protein coupled receptor 109a, with antilipolytic but no vasodilatory activity in mice." Journal of Medicinal Chemistry. Link
-
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[1] Pharmacological Reviews. Link
-
Walters, R.W., et al. (2009). "Beta-arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect." Journal of Clinical Investigation. Link
-
Gille, A., et al. (2008). "Nicotinic acid: pharmacological effects and mechanisms of action."[2][3][4] Annual Review of Pharmacology and Toxicology. Link
Sources
- 1. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of the Niacin Receptor GPR109a in the Local Control of Glucose Uptake in Small Intestine of Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Researchers: Acipimox vs. the Uncharacterized 2-Phenethyl-nicotinic acid
An in-depth guide for researchers, scientists, and drug development professionals on the well-established antilipolytic agent, acipimox, and the current data vacuum surrounding 2-Phenethyl-nicotinic acid.
In the landscape of lipid-modulating therapeutics, nicotinic acid and its derivatives have long been a cornerstone of research due to their potent effects on plasma lipids.[1] This guide provides a detailed comparative analysis of two such molecules: acipimox, a well-characterized drug, and this compound, a compound for which public domain pharmacological data is notably absent. For researchers and professionals in drug development, understanding not only the knowns but also the unknowns is critical for navigating the path of innovation.
Introduction: The Legacy of Nicotinic Acid in Lipid Modulation
Nicotinic acid, or niacin, has been utilized for decades to manage dyslipidemia.[2] Its ability to favorably alter the lipid profile, primarily by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, has made it a subject of extensive study.[3][4] The primary mechanism of action for nicotinic acid's antilipolytic effect is through the activation of the G-protein coupled receptor GPR109A (also known as HCA2) on adipocytes.[5][6] This activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in the activity of hormone-sensitive lipase, the rate-limiting enzyme in triglyceride hydrolysis.[7] The consequence is a reduction in the release of free fatty acids (FFAs) from adipose tissue into circulation.[8]
However, the clinical utility of nicotinic acid is often hampered by its side effects, most notably a pronounced cutaneous flushing.[9] This has driven the development of derivatives like acipimox, designed to retain the therapeutic benefits while improving tolerability.[7]
Acipimox: A Profile of a Well-Characterized Nicotinic Acid Derivative
Acipimox is a nicotinic acid analogue that has been developed as a lipid-lowering agent.[10] It is primarily used in the treatment of hypertriglyceridemia (specifically Fredrickson types IIb and IV).[11][12]
Mechanism of Action
Similar to its parent compound, acipimox exerts its effects through the activation of the GPR109A receptor.[10] This interaction in adipocytes leads to the inhibition of triglyceride lipase, which in turn reduces the efflux of free fatty acids from adipose tissue.[8][10] The diminished availability of circulating FFAs to the liver results in decreased hepatic synthesis of triglycerides and VLDL.[8][11] This cascade of events ultimately leads to a reduction in LDL cholesterol and an increase in HDL cholesterol levels.[8] The anti-lipolytic action of acipimox is mediated by the suppression of intracellular cAMP levels, which decreases the activity of cAMP-dependent protein kinase.
Caption: Acipimox signaling pathway in adipocytes.
Pharmacological Profile
Acipimox is rapidly and completely absorbed from the gastrointestinal tract, with peak plasma concentrations reached in approximately two hours.[5] It is not significantly metabolized and is primarily excreted unchanged in the urine, with an elimination half-life of about two hours.[5]
| Property | Acipimox |
| Mechanism of Action | GPR109A agonist, inhibits lipolysis |
| Primary Therapeutic Use | Hypertriglyceridemia |
| Effect on Lipids | ↓ Triglycerides, ↓ VLDL, ↓ LDL, ↑ HDL |
| Absorption | Rapid and complete |
| Metabolism | Not significantly metabolized |
| Excretion | Primarily renal (unchanged) |
| Half-life | ~2 hours |
| Common Side Effects | Flushing, gastrointestinal disturbances (less severe than nicotinic acid) |
Clinical Efficacy and Tolerability
Clinical studies have demonstrated that acipimox is effective in reducing triglyceride levels. A key advantage of acipimox over nicotinic acid is its improved side-effect profile.[7] While flushing can still occur, it is generally less severe and less frequent. Furthermore, some studies suggest that acipimox has a lesser impact on glucose metabolism compared to nicotinic acid.
This compound: A Scientific Enigma
In stark contrast to the wealth of data available for acipimox, a comprehensive search of the scientific literature and chemical databases reveals a significant lack of pharmacological information for this compound. While its chemical structure is known, there are no publicly available studies detailing its biological activity, mechanism of action, efficacy, or safety profile in the context of lipid modulation or any other therapeutic area.
This absence of data means that a direct, evidence-based comparison with acipimox is not possible at this time. For researchers, this represents both a challenge and an opportunity. The challenge lies in the inability to evaluate its potential as a therapeutic agent. The opportunity, however, is the potential for novel research into a yet-unexplored chemical entity that shares a structural similarity to a known pharmacologically active class of compounds.
Supporting Experimental Data and Protocols
To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key experiment used to characterize antilipolytic agents.
In Vitro Lipolysis Assay in Isolated Adipocytes
This assay is fundamental for determining the direct antilipolytic effect of a compound.
Objective: To measure the inhibition of isoproterenol-stimulated lipolysis in primary rat adipocytes by a test compound (e.g., acipimox).
Materials:
-
Male Wistar rats (180-200 g)
-
Collagenase (Type II)
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 1% bovine serum albumin (BSA) and 5 mM glucose
-
Isoproterenol (a non-selective β-adrenergic agonist)
-
Test compound (e.g., acipimox)
-
Glycerol quantification kit
Procedure:
-
Adipocyte Isolation:
-
Euthanize rats and excise epididymal fat pads.
-
Mince the fat pads and digest with collagenase in KRBB at 37°C for 60 minutes with gentle shaking.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Wash the isolated adipocytes three times with fresh KRBB.
-
Resuspend the adipocytes to a final concentration of 2 x 10^6 cells/mL.
-
-
Lipolysis Assay:
-
Pre-incubate 100 µL of the adipocyte suspension with various concentrations of the test compound or vehicle (control) for 15 minutes at 37°C.
-
Stimulate lipolysis by adding isoproterenol to a final concentration of 10 µM.
-
Incubate for 90 minutes at 37°C with gentle shaking.
-
Terminate the reaction by placing the tubes on ice.
-
Centrifuge the tubes to separate the infranatant (aqueous layer) from the floating adipocytes.
-
-
Glycerol Measurement:
-
Collect the infranatant.
-
Measure the glycerol concentration in the infranatant using a commercially available glycerol quantification kit according to the manufacturer's instructions. Glycerol release is a direct measure of lipolysis.
-
-
Data Analysis:
-
Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of lipolysis).
-
Causality and Self-Validation: This protocol includes both a vehicle control (to establish baseline lipolysis) and a positive control (isoproterenol-stimulated lipolysis). The dose-dependent inhibition of stimulated lipolysis by a test compound provides a self-validating system to confirm its antilipolytic activity.
Caption: Workflow for in vitro lipolysis assay.
Conclusion and Future Directions
Acipimox stands as a well-documented nicotinic acid derivative with a clear mechanism of action and a defined therapeutic role in managing hypertriglyceridemia. Its clinical profile demonstrates a favorable balance of efficacy and tolerability compared to nicotinic acid.
Conversely, this compound remains an uncharacterized molecule in the public scientific domain. For the research and drug development community, this presents a blank slate. Future investigations into this compound would need to begin with fundamental in vitro screening, such as the lipolysis assay described, to ascertain if it possesses any relevant biological activity. Should it demonstrate antilipolytic properties, further studies to determine its potency, selectivity for GPR109A, and pharmacokinetic profile would be warranted. Until such data becomes available, this compound remains a compound of unknown potential, and acipimox continues to be a relevant benchmark in the field of nicotinic acid-based therapeutics.
References
-
MIMS Singapore. Acipimox: Uses, Dosage, Side Effects and More. [Link]
-
Patsnap Synapse. (2024). What is Acipimox used for? [Link]
-
Pike, N. B. (2005). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 144(7), 887–892. [Link]
-
Wikipedia. (2023). 2-Phenethyl propionate. [Link]
-
Carmella, S. G., et al. (2016). Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. Cancer Prevention Research, 9(5), 396–405. [Link]
-
Superko, H. R., et al. (2004). Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. The American Journal of Cardiology, 94(5), 589–594. [Link]
-
Hagert, C. G., et al. (1987). A comparison between nicotinic acid and acipimox in hypertriglyceridaemia--effects on serum lipids, lipoproteins, glucose tolerance and tolerability. Journal of Internal Medicine, 222(2), 147–153. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acipimox? [Link]
-
Wikipedia. (2024). Nicotinic acid. [Link]
-
Saggerson, E. D., et al. (1995). Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes. Biochemical Pharmacology, 50(6), 841–847. [Link]
-
Pharmacology of Acipimox (Olbetam); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). [Link]
-
Hoogerbrugge, N., et al. (1997). The additional effects of acipimox to simvastatin in the treatment of combined hyperlipidaemia. Journal of Internal Medicine, 241(2), 151–155. [Link]
-
PubChem. 2-[(2-Phenylethyl)thio]nicotinic acid. [Link]
-
Dr. G Bhanu Prakash. (2025). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. [Link]
-
Taylor & Francis. (2019). Acipimox – Knowledge and References. [Link]
-
Wikipedia. (2023). Acipimox. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B–26B. [Link]
-
PubChem. 2-[(2-Phenylethyl)thio]nicotinic acid. [Link]
-
Ye, L., et al. (2017). GPR109A and Vascular Inflammation. BioMed Research International, 2017, 8251348. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B–26B. [Link]
-
The AIMM trialists. (2022). A study protocol for a randomised, double-blinded, placebo-controlled, adaptive design trial of the efficacy of acipimox in adult patients with mitochondrial myopathy. Wellcome Open Research, 7, 227. [Link]
-
Sahu, S., et al. (2016). Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors. Journal of Lipid Research, 57(1), 131–141. [Link]
-
Damaj, M. I., et al. (2004). 6-(2-Phenylethyl)nicotine: a novel nicotinic cholinergic receptor ligand. Bioorganic & Medicinal Chemistry Letters, 14(15), 3923–3926. [Link]
-
Grabner, G. F., et al. (2021). Approaches to Measuring the Activity of Major Lipolytic and Lipogenic Enzymes In Vitro and Ex Vivo. International Journal of Molecular Sciences, 22(16), 8829. [Link]
-
Al-Dwairi, A., et al. (2022). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 14(19), 4153. [Link]
-
Dalla Man, C., et al. (2023). A new oral model of free fatty acid kinetics to assess lipolysis in subjects with and without type 2 diabetes. American Journal of Physiology-Endocrinology and Metabolism, 325(3), E267–E277. [Link]
-
European Medicines Agency. (2013). Substances related to nicotinic acid - referral. [Link]
-
Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208–2217. [Link]
-
Wang, S., et al. (2022). Potential lipolytic regulators derived from natural products as effective approaches to treat obesity. Frontiers in Endocrinology, 13, 983579. [Link]
-
Murthy, S., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 1-6. [Link]
-
Singh, S. P., et al. (2020). GPR109A activation and aging liver. Aging, 12(10), 8828–8830. [Link]
-
Thangaraju, M., et al. (2009). GPR109A activation in breast cancer cells inhibits cell survival and... Oncogene, 28(32), 2647–2657. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. crnusa.org [crnusa.org]
- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
